甲基反式-3-戊烯酸酯

描述

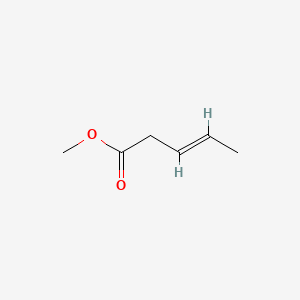

Methyl trans-3-Pentenoate, also known as Methyl (E)-pent-3-enoate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a synthetic product with potential research and development risk .

Synthesis Analysis

Methyl trans-3-pentenoate may be used for the total synthesis of phytochemicals (-)-grandinolide and (-)-sapranthin . It is an ester and its ring-closing metathesis (RCM) using silica- and monolith supported Grubbs-Herrmann-type catalysts has been reported .Molecular Structure Analysis

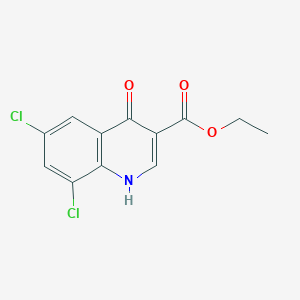

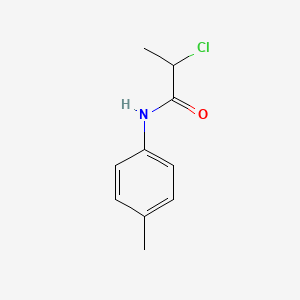

The molecular weight of Methyl trans-3-Pentenoate is 114.14 and its formula is C6H10O2 . The SMILES string representation of its structure is C/C=C/CC(=O)OC .Chemical Reactions Analysis

Methyl trans-3-pentenoate is involved in several chemical reactions. For instance, it undergoes ring-closing metathesis (RCM) using silica- and monolith supported Grubbs-Herrmann-type catalysts . Additionally, the 1,3-dipolar cycloaddition of Methyl trans-3-pentenoate with C-ethoxycarbonyl nitrone to form isoxazolidines has been studied .Physical and Chemical Properties Analysis

Methyl trans-3-Pentenoate is a liquid at 20°C . It has a refractive index of n20/D 1.421 (lit.) . Its boiling point is 55-56 °C/20 mmHg (lit.) and it has a density of 0.93 g/mL at 25 °C (lit.) .科学研究应用

新型聚酯合成

使用含锡硅酸盐从戊糖合成一种新的聚酯构建模块——反式-2,5-二羟基-3-戊烯酸甲酯,突显了甲基反式-3-戊烯酸酯衍生物的重要应用。这个过程在无碱条件下进行,导致产生一个具有源自酯的官能团的共聚物。这展示了功能化新共聚物的潜力,拓展了材料科学和聚合物化学的范围(Elliot et al., 2017)。

风味和香气增强

相关化合物甲硫基-2-甲基-2-戊烯酸甲酯已被用于增强食品、口香糖、药品或牙膏的香气或味道。这种应用在食品和消费品行业展示了甲基反式-3-戊烯酸酯衍生物在感官增强方面的多功能性(Pittet et al., 1984)。

热反应研究

对各种酯的热反应进行研究,包括甲基反式-3-戊烯酸酯衍生物,以探讨它们在创造不同化学产品方面的潜力。这些反应对于了解这些化合物在不同条件下的稳定性和反应性至关重要,这在各种工业过程中至关重要(HasegawaHajime et al., 1977)。

催化和化学转化

对钴羰基催化的丁二烯与一氧化碳和甲醇的羟酯化反应的研究显示了甲基反式-3-戊烯酸酯衍生物在催化中的潜力。这项研究为合成酯的新方法提供了见解,而酯是各种化工行业中的基本组成部分(Matsuda, 1973)。

构象研究

对甲基反式-3-戊烯酸酯及其衍生物的构象研究对于理解它们的化学行为至关重要。这些研究在有机化学领域尤为重要,特别是在新合成方法的开发和理解反应机制方面(Gung & Yanik, 1996)。

安全和危害

Methyl trans-3-Pentenoate is classified as a flammable liquid (Category 3, H226) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It forms explosive mixtures with air at elevated temperatures and its vapors are heavier than air and may spread along floors . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish .

属性

CAS 编号 |

818-58-6 |

|---|---|

分子式 |

C6H10O2 |

分子量 |

114.14 g/mol |

IUPAC 名称 |

methyl pent-3-enoate |

InChI |

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3-4H,5H2,1-2H3 |

InChI 键 |

KJALUUCEMMPKAC-UHFFFAOYSA-N |

手性 SMILES |

C/C=C/CC(=O)OC |

SMILES |

CC=CCC(=O)OC |

规范 SMILES |

CC=CCC(=O)OC |

| 20515-19-9 818-58-6 |

|

Pictograms |

Flammable; Irritant |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B1581937.png)

![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)